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Compound of Interest

Compound Name: 1-Cyclopropylpiperidin-4-ol

Cat. No.: B1393038

1-Cyclopropylpiperidin-4-ol is a heterocyclic organic compound featuring a piperidine ring N-
substituted with a cyclopropyl group and a hydroxyl group at the C4 position.[1] Its molecular
formula is CsH1sNO, with a molecular weight of 141.21 g/mol .[1][2] This molecule has
garnered significant interest in medicinal chemistry and organic synthesis due to its unique
combination of structural motifs. The piperidine core is a privileged scaffold, prevalent in
numerous pharmaceuticals, while the cyclopropyl group is a valuable bioisostere known to
enhance metabolic stability, binding affinity, and other pharmacokinetic properties in drug
candidates.[3][4] This guide provides a comprehensive technical overview of its synthesis,
characterization, reactivity, and applications, grounded in established scientific principles.

Physicochemical & Structural Properties

The compound typically presents as a colorless to light yellow solid crystalline powder or liquid,
contingent on purity and ambient conditions.[1] Its structural characteristics, including the
strained three-membered cyclopropyl ring and the polar hydroxyl group, dictate its physical and
chemical behavior.

Table 1: Physicochemical Properties of 1-Cyclopropylpiperidin-4-ol
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Property Value Source(s)
CAS Number 851847-62-6 [11[2]
Molecular Formula CsH1sNO [1][2]
Molecular Weight 141.21 g/mol [1]

Colorless to light yellow
Appearance . [1]
powder/liquid

Melting Point -13°C (9 °F) [5]
Boiling Point 106 °C (223 °F) [5]
Density 0.862 g/cm?3 at 20 °C (68 °F) [5]
logP (Octanol/Water) 0.64-0.7 [5]
oKa ~10.5 - 11.5 (Piperidine 1]

Nitrogen)

Moderate to high solubility in
Solubility water; soluble in various [1]

organic solvents.

Core Synthesis: Reductive Amination Pathway

A robust and common method for synthesizing 1-Cyclopropylpiperidin-4-ol is through the
reductive amination of 4-piperidone with cyclopropanecarboxaldehyde, followed by reduction,
or more directly via N-alkylation of piperidin-4-ol. However, a frequently cited laboratory-scale
synthesis involves the direct reductive amination of 4-piperidone with cyclopropylamine.[1] This
method is efficient and leverages readily available starting materials.

Causality of Reagent Selection

The choice of a reducing agent is critical for the success of this reaction. Mild hydride reagents
like sodium triacetoxyborohydride (NaBH(OACc)3) or sodium cyanoborohydride (NaBHsCN) are
preferred.[6] These reagents are chemoselective, meaning they will readily reduce the
protonated iminium intermediate formed in situ but are slow to reduce the starting ketone. This
selectivity prevents the wasteful formation of 4-hydroxypiperidine and ensures the reaction
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proceeds cleanly towards the desired N-alkylated product. Acetic acid is often used as a
catalyst to facilitate the formation of the iminium ion intermediate.
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Caption: Reductive Amination Synthesis Workflow.

Step-by-Step Experimental Protocol

e Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidone
hydrochloride (1.0 eq), cyclopropylamine (1.2 eq), and a suitable solvent such as 1,2-
dichloroethane (DCE) or methanol.

e pH Adjustment: If starting with the hydrochloride salt of the piperidone, add a non-
nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free base.

e Iminium Formation: Add glacial acetic acid (catalytic amount, ~0.1 eq) to the mixture. Stir at
room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
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e Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)s) (1.5 eq) portion-wise to
the stirring mixture. Caution: Gas evolution may occur.

» Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting
material is consumed.

o Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of
sodium bicarbonate (NaHCOs). Extract the aqueous layer with an organic solvent like
dichloromethane (DCM) or ethyl acetate (3x).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa), filter,
and concentrate under reduced pressure. The crude product can be purified by flash column
chromatography on silica gel to yield 1-Cyclopropylpiperidin-4-ol as a pure compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic
methods. The data presented below are predicted values based on the known effects of the
functional groups present.

Table 2: Predicted Spectroscopic Data for 1-Cyclopropylpiperidin-4-ol
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Technique Data Type Predicted Signal /| Peak

~3.5-3.8 ppm (m, 1H, CH-OH),
~2.8-3.0 ppm (m, 2H,
piperidine CH: axial), ~2.2-2.4
ppm (m, 2H, piperidine CH2
equatorial), ~1.6-1.8 ppm (m,
1H, cyclopropyl CH), ~1.5-1.7
ppm (m, 2H, piperidine CH2),
~1.3-1.5 ppm (m, 2H,
piperidine CHz), ~0.4-0.6 ppm

1H NMR Chemical Shift ()

(m, 2H, cyclopropyl CHz),
~0.2-0.4 ppm (m, 2H,
cyclopropyl CHz2)

~68-70 ppm (C-OH), ~55-58
ppm (N-CH: piperidine), ~35-
13C NMR Chemical Shift (d) 38 ppm (CH: piperidine), ~8-
10 ppm (N-CH cyclopropyl),
~4-6 ppm (CH:z cyclopropyl)

3300-3500 (broad, O-H
stretch), 2920-2980 (C-H

IR Wavenumber (cm~1) stretch, aliphatic), 1050-1150
(C-0 stretch), 1100-1200 (C-N
stretch)

141 (M), fragments
MS (EI) m/z corresponding to loss of H20,
cyclopropyl group, etc.

Reactivity and Potential for Derivatization

The molecule's two primary functional groups, the secondary alcohol and the tertiary amine,
are key sites for further chemical modification. This versatility makes it a valuable building block
for creating libraries of compounds for drug discovery.[1][7]
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Caption: Key Derivatization Pathways.

o Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized using standard
reagents like pyridinium chlorochromate (PCC) or Swern oxidation to yield the corresponding
ketone, 1-cyclopropylpiperidin-4-one.[1]

e Substitution and Esterification: The hydroxyl group can undergo nucleophilic substitution or
be converted into esters and ethers, allowing for the introduction of diverse functional
groups.[1]

e Salt Formation: The basic piperidine nitrogen readily forms salts with various acids, a
common strategy to improve the aqueous solubility and crystalline properties of drug
candidates.[1]

Applications in Drug Discovery and Development
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The unique structural features of 1-Cyclopropylpiperidin-4-ol make it a highly valuable
intermediate in pharmaceutical research.

» Antiviral Research (HIV): Notably, 1-Cyclopropylpiperidin-4-ol and its derivatives have
been investigated as antagonists of the chemokine receptor CCR5.[1] The CCR5 receptor is
a crucial co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells. By
blocking this receptor, these compounds can inhibit viral entry, positioning them as potential
candidates for antiviral therapies.[1]

o Privileged Scaffold: The piperidine ring is one of the most common N-heterocycles found in
marketed drugs.[4] Its chair-like conformation allows for precise three-dimensional
orientation of substituents, which is critical for optimizing interactions with biological targets.

o Metabolic Stability: The incorporation of a cyclopropy! group is a well-established medicinal
chemistry tactic to block sites of metabolism. The strained C-H bonds of the cyclopropyl ring
are generally more resistant to oxidative metabolism by cytochrome P450 enzymes
compared to analogous alkyl groups, often leading to improved pharmacokinetic profiles.[3]

Safety, Handling, and Storage

As a chemical intermediate, 1-Cyclopropylpiperidin-4-ol possesses significant hazards that
require strict safety protocols. The Safety Data Sheet (SDS) indicates it is a highly flammable
liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled.[5] It also
causes severe skin burns and eye damage.[5][8]

Table 3: GHS Hazard Information
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Hazard Class Category Hazard Statement

- H225: Highly flammable liquid
Flammable Liquids Category 2

and vapour.
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.
o H311: Toxic in contact with
Acute Toxicity, Dermal Category 3 ]
skin.
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled.
. . H314: Causes severe skin
Skin Corrosion Sub-category 1B
burns and eye damage.
) H318: Causes serious eye
Serious Eye Damage Category 1

damage.

» Handling: All manipulations should be performed within a certified chemical fume hood.[5]
Personnel must wear appropriate Personal Protective Equipment (PPE), including flame-
retardant antistatic protective clothing, chemical-resistant gloves, and safety goggles/face
shield.[5] Avoid inhalation of vapors and any direct contact with skin or eyes.[5][9]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]
Keep away from heat, sparks, open flames, and other sources of ignition.[5][9] The storage
area should be accessible only to authorized personnel.[5]

o Fire Safety: Use COz, dry chemical, or alcohol-resistant foam for extinguishing fires.[8]
Vapors may form an explosive mixture with air.[5]

Conclusion

1-Cyclopropylpiperidin-4-ol (CAS 851847-62-6) is a strategically important chemical building
block. Its synthesis is well-established, primarily via reductive amination, and its structure is
readily confirmed by standard spectroscopic techniques. The compound's value lies in the
synergistic combination of the privileged piperidine scaffold and the beneficial pharmacokinetic
influence of the cyclopropyl moiety. Its demonstrated biological activity, particularly in antiviral
research, and its versatility as an intermediate for creating diverse chemical entities underscore
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its continued relevance for scientists and researchers in the field of drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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